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Compound of Interest

2-(Isopropylamino)-5-
Compound Name:

methylbenzoic acid
CAS No.: 893727-37-2

Cat. No.: B3058421

Get Quote

Executive Summary

CAS 893727-37-2, chemically known as 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-
oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione, is a critical synthetic intermediate and
process-related impurity (often designated as Impurity-14 or the Phthalimido-precursor) in the
manufacturing of the anticoagulant Rivaroxaban.

This guide provides a technical comparison of the MS/MS fragmentation patterns of CAS
893727-37-2 against the final drug product, Rivaroxaban. Distinguishing these two is vital for
Quality Control (QC) and impurity profiling, as they share a substantial structural core but
exhibit distinct ionization behaviors and fragmentation signatures due to the substitution of the
5-chlorothiophene moiety with a phthalimide protecting group.

Part 1: Structural & Mechanistic Basis
The Structural Divergence

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3058421#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

To interpret the mass spectra, one must understand the structural "chassis" shared by both
molecules and the specific "payload" that differentiates them.

CAS 893727-37-2

Feature Rivaroxaban (Target) _ _
(Impurity/Intermediate)
Formula C19H18CIN3OsS C22H19N30s
Monoisotopic Mass 435.07 Da 421.13 Da
Precursor lon [M+H]* m/z 436.1 m/z 422.1
) o ) 5-Chlorothiophene-2- Phthalimide (Isoindole-1,3-
Differentiating Moiety ) )
carboxamide dione)

(S)-4-(4-(5-(aminomethyl)-2-
Shared Core oxooxazolidin-3- Same

yl)phenyl)morpholin-3-one

Mechanistic Fragmentation Logic (ESI-CID)

In Electrospray lonization (ESI) positive mode, both molecules protonate readily at the amide
nitrogens or the morpholinone ring. Upon Collision-Induced Dissociation (CID):

e Rivaroxaban typically cleaves at the amide bond linking the thiophene to the oxazolidinone,
yielding a characteristic chlorothiophene acyl ion (m/z 145) or the complementary core
fragment.

o CAS 893727-37-2 lacks the amide linkage. Instead, the phthalimide group acts as a distinct
leaving group or charge retainer. The C-N bond connecting the phthalimide to the methyl-
oxazolidinone is the primary weak point, leading to signals at m/z 147 (protonated
phthalimide) or the amine core at m/z 275.

Part 2: Comparative Fragmentation Analysis

The following data compares the diagnostic ions observed in Q-TOF or Triple Quadrupole
MS/MS experiments.

Primary Precursor & Product lons
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Rivaroxaban CAS 893727-37-2 .
Parameter . Interpretation
(Standard) (Alternative)

14 Da mass difference
allows initial
separation, but

Parent lon 436.1 ([M+H]*) 422.1 (IM+H]") ) ]
isotopic envelopes
can overlap in low-res

MS.

Critical Differentiator:
RVR yields

Dominant Fragment 1 m/z 145.0 m/z 147.0 chlorothiophene; CAS
893727 yields
phthalimide.

RVR fragment
involves amide
) cleavage; CAS
Dominant Fragment 2 m/z 231.1 m/z 275.1
893727 fragment
represents the de-

protected amine core.

Phthalic anhydride-
Secondary Fragment m/z 292.1 m/z 130.0 like ion (m/z 130) is
unique to the impurity.

Detailed Pathway Mapping

o Rivaroxaban Pathway: The molecule cleaves at the amide bond. The charge can remain on
the 5-chlorothiophene (m/z 145) or the oxazolidinone-morpholinone core. Further
fragmentation of the core yields m/z 231 (oxazolidinone ring opening).

o CAS 893727-37-2 Pathway: The phthalimide group is bulky and stable. High collision energy
(CE) often cleaves the N-C bond between the phthalimide nitrogen and the exocyclic
methylene.

o Pathway A: Charge retention on Phthalimide
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m/z 147.

o Pathway B: Neutral loss of Phthalimide (147 Da)
m/z 275 (Core Amine).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the parallel fragmentation logic, highlighting the divergence
points that allow for selective detection.

Rivaroxaban (Standard) CAS 893727-37-2 (Impurity 14)
Precursor [M+H]+: m/z 436 Precursor [M+H]+: m/z 422
(Chlorothiophene-Amide) (Phthalimide-Protected)
Amide Bond Cleavage . N-C Bond Cleavage Neutral Loss of
/P”ma’y T'a"SNe e %agnostic for Phtha"mide)\"hlhanmide (-147 Da)
Fragment: m/z 145 Fragment: m/z 231 Fragment: m/z 147 Fragment: m/z 275
(Chlorothiophene Acyl lon) (Oxazolidinone Core) (Protonated Phthalimide) (De-protected Amine Core)
'Secondary Loss
of NH3/OH

Fragment: m/z 130
(Phthalic Anhydride lon)

Click to download full resolution via product page

Figure 1: Comparative fragmentation tree showing the divergence between the
Chlorothiophene-based Rivaroxaban and the Phthalimide-based CAS 893727-37-2.

Part 4: Experimental Protocol (Impurity Profiling)

This protocol is designed to separate and identify CAS 893727-37-2 in a bulk Rivaroxaban
sample using LC-MS/MS.[1]
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Sample Preparation

e Solvent: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50 v/v).
e Concentration: Dilute to 10 pg/mL for MS tuning; use 1 mg/mL for impurity hunting.

« Filtration: 0.22 um PTFE filter to remove particulates.

LC-MS/MS Conditions

¢ Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 200mm x 2.1mm, 1.8um).
e Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
» Mobile Phase B: Acetonitrile.[1]
o Gradient:
o 0-2 min: 5% B (Equilibration)
o 2-15 min: 5%
95% B (Elution of polar to non-polar impurities)

o Note: CAS 893727-37-2 is more hydrophobic than the amine intermediate but likely elutes
close to Rivaroxaban due to the bulky phthalimide group.

e Flow Rate: 0.3 mL/min.

Mass Spectrometry Settings (Triple Quadrupole)

To specifically target this impurity in a background of Rivaroxaban, use Multiple Reaction
Monitoring (MRM).
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Precursor Product Collision

Analyte Polarity Purpose
(Q1) (Q3) Energy (eV)

Rivaroxaban Positive 436.1 145.0 25 Quant/ID

CAS 893727- N N
Positive 422.1 147.0 20-30 Specific ID

37-2

CAS 893727-

37.0 Positive 422.1 275.1 15-20 Confirmation

Data Interpretation (Self-Validating Step)

Retention Time Check: If a peak appears at m/z 422, check for the absence of m/z 145
(Chlorothiophene). If m/z 145 is present, it may be a different impurity or an artifact.

Ratio Validation: For CAS 893727-37-2, the ratio of m/z 147 to m/z 275 should remain
constant across the peak width.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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